![molecular formula C14H13NO3S B5797584 methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of N-aryl carbamates and has been found to have anti-inflammatory and analgesic properties. In
Mechanism of Action
The mechanism of action of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate may reduce inflammation and pain. The endocannabinoid system is a complex signaling system that is involved in the regulation of various physiological processes, including pain sensation. Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to modulate this system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain-related behaviors. It has also been found to modulate the expression of various inflammatory and pain-related genes. In addition, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate for lab experiments is its relatively simple synthesis method. This makes it a readily available compound for research purposes. In addition, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal studies. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential and help to optimize its use. Another direction is to explore its potential as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans, which may pave the way for its development as a new therapeutic agent.
Synthesis Methods
The synthesis of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate. The synthesis of this compound has been reported in several research articles, and it is considered a relatively straightforward process.
Scientific Research Applications
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Several research studies have investigated the potential of this compound as a therapeutic agent for conditions such as arthritis, neuropathic pain, and cancer-related pain.
properties
IUPAC Name |
methyl 2-[4-(thiophene-2-carbonylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-13(16)9-10-4-6-11(7-5-10)15-14(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMMERKQCFKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.